molecular formula C18H15N5O2S B2808307 3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034475-49-3

3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2808307
CAS No.: 2034475-49-3
M. Wt: 365.41
InChI Key: SMCWJTKHPXJROK-UHFFFAOYSA-N
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Description

3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a benzo[d]thiazole moiety, a piperidine ring, and a pyrazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic synthesis. One common route includes:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of the Piperidine Ring: The benzo[d]thiazole core is then reacted with a piperidine derivative, often through nucleophilic substitution or amidation reactions.

    Formation of the Pyrazine Core: The final step involves the coupling of the intermediate with a pyrazine derivative, typically through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for improved scalability, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzo[d]thiazole moiety.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the pyrazine ring.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine or benzo[d]thiazole rings.

    Reduction: Reduced forms of the nitrile group, such as primary amines.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has potential applications as a pharmacophore in drug design. It can interact with various biological targets, making it useful in the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential as an anti-cancer agent, due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its complex aromatic structure.

Mechanism of Action

The mechanism of action of 3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety can intercalate with DNA, while the piperidine ring can interact with protein targets. The pyrazine core can participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.

    3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)quinoline-2-carbonitrile: Contains a quinoline ring, offering different electronic properties.

Uniqueness

The uniqueness of 3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile lies in its combination of a benzo[d]thiazole moiety with a pyrazine core, providing a distinct set of chemical and biological properties not found in similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(1,3-benzothiazole-6-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c19-9-15-17(21-6-5-20-15)25-13-2-1-7-23(10-13)18(24)12-3-4-14-16(8-12)26-11-22-14/h3-6,8,11,13H,1-2,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCWJTKHPXJROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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